molecular formula C24H21ClN4OS2 B2613011 1-((3-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1223958-17-5

1-((3-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2613011
CAS No.: 1223958-17-5
M. Wt: 481.03
InChI Key: TZJKEFVKNKWIDW-UHFFFAOYSA-N
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Description

1-((3-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C24H21ClN4OS2 and its molecular weight is 481.03. The purity is usually 95%.
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Biological Activity

The compound 1-((3-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic molecule with significant potential for various biological activities. Its unique structural features, including a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core, suggest that it may interact with biological targets in ways that could lead to therapeutic applications. This article explores the biological activity of this compound based on available research findings and case studies.

Molecular Characteristics

  • Molecular Formula : C24_{24}H21_{21}ClN4_{4}OS2_{2}
  • Molecular Weight : 481.0 g/mol
  • CAS Number : 1223822-28-3

Structural Features

The compound features a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one backbone with substituents that enhance its biological profile. The presence of chlorobenzyl and isopropylbenzyl groups contributes to its chemical reactivity and potential interactions with biological systems.

Anticancer Properties

Research indicates that compounds with similar triazole and pyrimidine frameworks exhibit notable anticancer activities. For instance:

Compound NameStructural FeaturesBiological Activity
1-(benzenesulfonyl)-6-(isopropyl)thieno[3,2-e][1,2,4]triazolo[3-a]pyrimidin-5(4H)-oneThienopyrimidine core with sulfonamideAntitumor
1-(phenethyl)thieno[3,2-e][1,2,4]triazolo[3-a]pyrimidin-5(4H)-onePhenethyl substituentAntiviral
1-(naphthalenesulfonyl)-6-methylthieno[3,2-e][1,2,4]triazolo[3-a]pyrimidin-5(4H)-oneNaphthalene sulfonamide groupAntimicrobial

The compound's structural diversity may lead to enhanced efficacy compared to existing anticancer agents. A study demonstrated that derivatives of similar structures showed IC50_{50} values significantly lower than standard treatments like doxorubicin .

Antiviral Activity

Mercapto-substituted triazoles have been recognized for their antiviral properties. A related study highlighted the effectiveness of various triazole derivatives against viral infections, indicating that the thieno-triazole framework may also impart antiviral capabilities to this compound .

Antimicrobial Effects

Research has shown that compounds within the thieno-triazole family exhibit promising antimicrobial activity. In vitro tests have indicated strong antifungal and antibacterial properties against various pathogens . The specific interactions of the compound with microbial targets remain an area for further investigation.

The proposed mechanisms by which compounds like this compound exert their biological effects include:

  • Inhibition of Enzymatic Activity : Many triazole derivatives inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in malignant cells.
  • Interference with Viral Replication : The structural motifs may disrupt viral replication processes.

Study on Anticancer Activity

A recent study evaluated a series of triazole derivatives for their anticancer potential using human cancer cell lines. The results indicated that certain derivatives exhibited high cytotoxicity with IC50_{50} values lower than those of established chemotherapeutic agents .

Evaluation of Antimicrobial Properties

In another study focusing on antimicrobial activity, several triazole derivatives were tested against common bacterial strains. The findings revealed comparable efficacy to standard antibiotics in inhibiting bacterial growth .

Properties

IUPAC Name

12-[(3-chlorophenyl)methylsulfanyl]-8-[(4-propan-2-ylphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4OS2/c1-15(2)18-8-6-16(7-9-18)13-28-22(30)21-20(10-11-31-21)29-23(28)26-27-24(29)32-14-17-4-3-5-19(25)12-17/h3-12,15H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJKEFVKNKWIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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